

A Comprehensive Technical Guide to the Solubility of Picryl Chloride

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Compound of Interest

Compound Name: Picryl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of **Picryl chloride** (2-chloro-1,3,5-trinitrobenzene) in water and various organic solvents. This document is intended to be a critical resource for professionals in research and development who require precise solubility data and robust experimental methodologies for handling this energetic compound.

Core Topic: Solubility Profile of Picryl Chloride

Picryl chloride is a nitroaromatic compound known for its explosive properties and its use as a chemical intermediate and hapten in immunological studies. Its solubility is a critical parameter for its synthesis, purification, handling, and application in various scientific fields.

Understanding its behavior in different solvent systems is essential for ensuring safety, controlling reaction kinetics, and developing formulations.

Quantitative Solubility Data

The solubility of **Picryl chloride** varies significantly between aqueous and organic media. While it exhibits low solubility in water, it is considerably more soluble in several common organic solvents. The available quantitative and qualitative data are summarized below for easy comparison.

Table 1: Solubility of **Picryl Chloride** in Water

Solvent	Temperature (°C)	Solubility	Original Citation Reference
Water	16	530 mg/L	Yalkowsky, S.H., He, Y., Handbook of Aqueous Solubility Data[1]
Water	18.9 (66 °F)	< 1 mg/mL (< 1000 mg/L)	National Toxicology Program (NTP), 1992[1]

Table 2: Qualitative and Semi-Quantitative Solubility of **Picryl Chloride** in Organic Solvents

Solvent	Solubility Description	Temperature	Citation Reference(s)
Acetone	Very Soluble	Not Specified	Lide, D.R., CRC Handbook of Chemistry and Physics[1]
Benzene	Freely Soluble	Hot	O'Neil, M.J., The Merck Index[1]
Benzene	Slightly Soluble	Not Specified	CAMEO Chemicals - NOAA[1]
Chloroform	Freely Soluble	Hot	O'Neil, M.J., The Merck Index[1]
Ethanol	Soluble	Not Specified	Lide, D.R., CRC Handbook of Chemistry and Physics[1]
Alcohol (Boiling)	Freely Soluble	Boiling	O'Neil, M.J., The Merck Index[1]
Diethyl Ether	Slightly Soluble	Not Specified	O'Neil, M.J., The Merck Index[1]
Petroleum Ether	Slightly Soluble	Not Specified	O'Neil, M.J., The Merck Index[1]

Note: Qualitative terms such as "Slightly Soluble" and "Freely Soluble" are cited from historical chemical literature and lack precise quantitative definition. They are included here as indicators of relative solubility.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of **Picryl chloride** are not readily available in the cited literature, a standard gravimetric method can be reliably employed.

This method is fundamental and suitable for determining the solubility of a solid compound in a liquid solvent.

General Protocol: Gravimetric Determination of Solubility

This protocol outlines the steps to determine the solubility of a compound like **Picryl chloride** in a given solvent at a specific temperature.

1. Materials and Equipment:

- Analytical balance (± 0.1 mg accuracy)
- Thermostatic water bath or incubator
- Sealable glass vials or flasks
- Magnetic stirrer and stir bars
- Syringe filters (e.g., $0.22\ \mu\text{m}$, solvent-compatible)
- Pre-weighed glass evaporating dishes or vials
- Drying oven or vacuum desiccator
- Calibrated pipettes and syringes
- **Picryl chloride** (solute)
- Solvent of interest

2. Procedure:

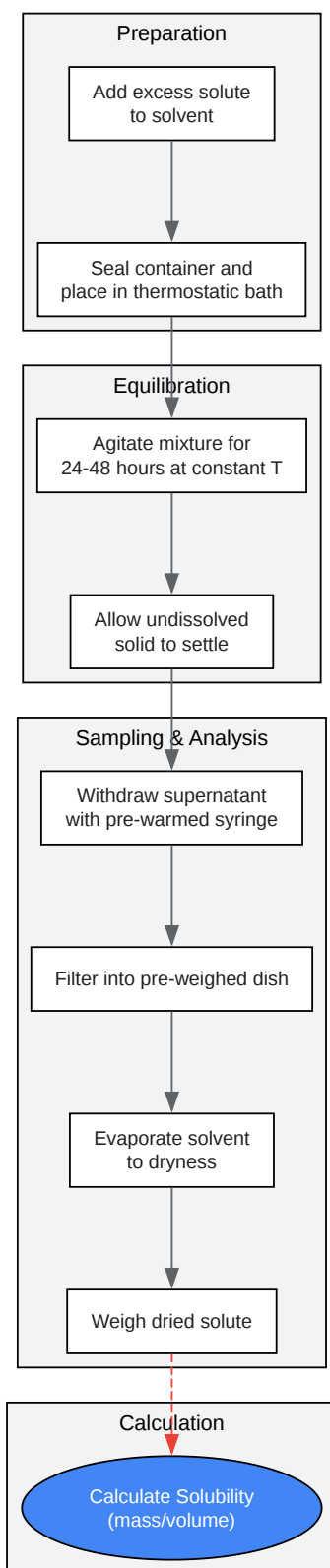
- Preparation of Saturated Solution:

1. Add an excess amount of **Picryl chloride** to a sealable glass vial containing a known volume of the chosen solvent. An excess is ensured when solid material remains undissolved after equilibration.

2. Place a magnetic stir bar in the vial.
 3. Seal the vial to prevent solvent evaporation.
 4. Place the vial in a thermostatic water bath set to the desired experimental temperature.
 5. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:
 1. After equilibration, stop stirring and allow the undissolved solid to settle for several hours at the constant experimental temperature.
 2. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
 3. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.
 - Solvent Evaporation and Mass Determination:
 1. Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the **Picryl chloride** (well below its melting point of 83°C). A vacuum desiccator can also be used for gentle drying.
 2. Continue drying until a constant weight of the dried residue (solute) is achieved.
 3. Weigh the evaporating dish with the dried solute on an analytical balance.
4. Calculation:
 - Mass of Solute: (Weight of dish + dried solute) - (Weight of empty dish)
 - Solubility: (Mass of Solute) / (Volume of filtrate collected)
 - The result is typically expressed in units such as g/L, mg/mL, or g/100 mL.

Visualizing Experimental Workflow

The logical flow for determining the solubility of a chemical compound can be visualized. The following diagram, generated using the DOT language, outlines the key steps from preparation to final data analysis.



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Caption: Workflow for Gravimetric Solubility Determination.

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References

- 1. Picryl Chloride | C₆H₂ClN₃O₆ | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]
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